3-benzyl-1H-quinoxalin-2-one

MAO-A inhibition neuropharmacology depression therapeutics

3-Benzyl-1H-quinoxalin-2-one (syn. 3-benzylquinoxalin-2(1H)-one) is a C-3 benzyl-substituted quinoxalin-2-one heterocycle (C₁₅H₁₂N₂O, MW 236.27 g/mol) with a calculated LogP of 2.51.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
Cat. No. B1195889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-1H-quinoxalin-2-one
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=CC=CC=C3NC2=O
InChIInChI=1S/C15H12N2O/c18-15-14(10-11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18)
InChIKeyXEVRCXXOIPCZGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-1H-quinoxalin-2-one (CAS 24949-43-7): Core Pharmacophore Identity and Procurement Relevance


3-Benzyl-1H-quinoxalin-2-one (syn. 3-benzylquinoxalin-2(1H)-one) is a C-3 benzyl-substituted quinoxalin-2-one heterocycle (C₁₅H₁₂N₂O, MW 236.27 g/mol) with a calculated LogP of 2.51 [1]. It serves as a privileged scaffold in medicinal chemistry, underpinning multiple biologically active compound libraries targeting monoamine oxidase A (MAO-A), VEGFR-2/HIF-1α signaling, and secreted phospholipase A₂ (sPLA₂) [2][3]. The benzyl moiety at position 3 is a critical pharmacophoric feature that distinguishes it from 3-alkyl, 3-phenyl, or unsubstituted quinoxalin-2-one congeners, enabling distinct selectivity profiles and synthetic derivatization opportunities at N1 and the benzyl ring [4].

Why 3-Benzyl-1H-quinoxalin-2-one Cannot Be Replaced by Generic Quinoxalin-2-one Analogs


In-class substitution of 3-benzyl-1H-quinoxalin-2-one with unsubstituted quinoxalin-2(1H)-one, 3-methyl, or 3-phenyl congeners introduces quantitatively different biological selectivity and photophysical behavior. The 3-benzyl group provides a unique hydrophobic interaction surface that drives MAO-A selectivity (IC₅₀ nanomolar range with >1000-fold selectivity over MAO-B), whereas 3-methyl and 3-phenyl derivatives exhibit markedly different cytotoxicity potencies and selectivity indices against colorectal cancer cells [1][2]. Furthermore, the benzyl substituent alters the solvatochromic fluorescence emission profile relative to the parent quinoxalin-2(1H)-one, enabling dual-emission band behavior in polar solvents that is absent in the unsubstituted scaffold [3]. These quantitative, comparator-backed differences render the 3-benzyl derivative functionally non-interchangeable for specific research applications.

Quantitative Comparative Evidence for 3-Benzyl-1H-quinoxalin-2-one Differentiation


MAO-A Inhibitory Potency and Isoform Selectivity: 3-Benzylquinoxalin-2-one Scaffold vs. Reference Inhibitors

In a series of 3-benzylquinoxalin-2(1H)-one-derived hydrazones and hydrazides, all compounds demonstrated MAO-A inhibitory activity in the 1.6–98 nM IC₅₀ range, with selectivity indices exceeding 1000-fold over MAO-B [1]. The most potent derivative (compound 4e) exhibited an IC₅₀ of 1.6 nM against MAO-A, while the reference irreversible MAO-A inhibitor iproniazid displays IC₅₀ values in the low micromolar range and lacks comparable MAO-A/MAO-B selectivity within the quinoxaline class [2]. By contrast, 3-methylquinoxalin-2(1H)-one derivatives investigated for VEGFR-2 inhibition (HepG-2 and MCF-7 cell lines) did not report MAO-A activity, highlighting the functional divergence driven by the C-3 substituent [3].

MAO-A inhibition neuropharmacology depression therapeutics

Colorectal Cancer Antiproliferative Activity: 3-Benzyl-N1-substituted Quinoxalin-2-ones vs. Doxorubicin

A library of 16 3-benzyl-N1-substituted quinoxalin-2-ones was screened via MTT assay on HCT-116 colorectal cancer cells and normal colonocytes. Compounds 6, 9, 14, and 20 achieved IC₅₀ values of 0.05–0.07 μM against HCT-116 with selectivity indices (SI) of 6.65–29.40, substantially outperforming doxorubicin (IC₅₀ 0.761 μM, SI 0.357) [1]. In a separate cross-study context, the closely related 3-phenylquinoxalin-2(1H)-one scaffold (unsubstituted at N1) yielded derivatives with IC₅₀ values of 28.85 ± 3.26 μg/mL (compound 2a) and 26.75 ± 3.50 μg/mL (compound 7j) against the same HCT-116 line, representing ~400-fold lower molar potency [2].

colorectal cancer HCT-116 cytotoxicity selectivity index

Fluorescence Emission Profile: 3-Benzylquinoxalin-2(1H)-one vs. Unsubstituted Quinoxalin-2(1H)-one

A direct comparative solvatochromic study revealed that 3-benzylquinoxalin-2(1H)-one exhibits two distinct fluorescence emission bands (Fₐ and Fₙ) in very polar solvents, while the unsubstituted quinoxalin-2(1H)-one shows only a single emission band across the same solvent polarity range [1]. The abnormal fluorescence band (Fₐ) in 3-benzylquinoxalin-2(1H)-one is attributed to exciplex formation between the solute and polar solvent molecules in the excited state, a phenomenon not observed in the parent compound, indicating that the 3-benzyl substituent introduces a new excited-state interaction pathway [1].

solvatochromism fluorescence probe analytical chemistry

Synthetic Accessibility: 3-Benzylquinoxalin-2(1H)-one via Hinsberg-Körner Cyclo-annulation vs. Classical Routes to 3-Methyl Congeners

The Mamedov et al. (2022) Hinsberg-Körner cyclo-annulation route produces 3-benzylquinoxalin-2(1H)-ones in good to excellent yields across a wide range of substituents on both the benzyl moiety and the quinoxaline ring, using 5-arylidene-2,2-dimethyl-1,3-oxazolidin-4-ones as pyruvate surrogates with simple filtration as the sole work-up [1]. By contrast, 3-methylquinoxalin-2(1H)-one derivatives typically require multi-step sequences with lower functional group tolerance and involve column chromatography purification, resulting in lower isolated yields and restricted substrate scope [2].

synthetic methodology heterocyclic chemistry scalability

Lipophilicity Differentiation: LogP of 3-Benzylquinoxalin-2(1H)-one vs. 3-Phenylquinoxalin-2(1H)-one

The calculated LogP for 3-benzyl-1H-quinoxalin-2-one is 2.51 (C₁₅H₁₂N₂O, MW 236.27) [1], whereas the 3-phenyl congener (C₁₄H₁₀N₂O, MW 222.24) has a reported LogP of approximately 2.18 . The +0.33 LogP increase reflects the additional methylene bridge between the quinoxaline core and the phenyl ring, translating into measurably higher lipophilicity that influences membrane permeability and protein-binding profiles in drug discovery programs [2].

drug-likeness ADME prediction physicochemical profiling

Mechanistic Target Engagement: HIF-1α/VEGF/p21 Pathway Modulation by 3-Benzylquinoxalin-2-ones vs. VEGFR-2-Targeted 3-Methylquinoxalines

Selected 3-benzyl-N1-substituted quinoxalin-2-ones (compounds 6, 14) downregulated HIF-1α, VEGF, and BCL-2 mRNA expression while upregulating proapoptotic p21, p53, and BAX in HCT-116 cells, confirmed by qRT-PCR [1]. Docking studies showed significant affinity for the VEGFR-2 active site. The 3-methylquinoxalin-2(1H)-one series, though also targeting VEGFR-2, was characterized primarily in HepG-2 and MCF-7 cells and lacks reported multi-gene transcriptional modulation data equivalent to the HIF-1α/p21 axis [2]. The C-3 benzyl extension enables a broader polypharmacology profile (transcriptional + kinase inhibition) not documented for the smaller 3-methyl substituent.

angiogenesis inhibition HIF-1α signaling target engagement

High-Confidence Application Scenarios for 3-Benzyl-1H-quinoxalin-2-one Based on Comparative Evidence


Selective MAO-A Inhibitor Lead Discovery Programs

The 3-benzylquinoxalin-2(1H)-one scaffold delivers nanomolar MAO-A inhibition (IC₅₀ 1.6–98 nM) with >1000-fold selectivity over MAO-B, a differentiation margin not achievable with unsubstituted quinoxalin-2(1H)-one or 3-methyl/3-phenyl congeners [1]. This selectivity profile makes it suitable as a starting point for neuroscience drug discovery programs targeting depression and anxiety disorders where MAO-A isoform specificity is required to avoid peripheral tyramine-related side effects.

Colorectal Cancer Research Requiring Selective Cytotoxicity

Derivatives of 3-benzylquinoxalin-2(1H)-one have demonstrated IC₅₀ values as low as 0.05 μM against HCT-116 colorectal cancer cells with selectivity indices up to 29.4 over normal colonocytes, outperforming both doxorubicin and 3-phenylquinoxalin-2(1H)-one derivatives by substantial margins [1][2]. Researchers investigating HIF-1α/VEGF/p21 pathway modulation in colorectal cancer gain a scaffold with both potency and a documented transcriptional mechanism of action.

Fluorescence-Based Analytical Probe Development

The dual fluorescence emission (Fₐ and Fₙ bands) exhibited by 3-benzylquinoxalin-2(1H)-one in polar solvents—absent in the unsubstituted quinoxalin-2(1H)-one—enables ratiometric fluorescence sensing and exciplex-based detection schemes [1]. This photophysical property supports development of solvent-polarity probes, fluorescent tags, or environmental sensors that exploit the benzyl-dependent excited-state interaction.

Privileged Scaffold for Diversifiable Library Synthesis

The Mamedov et al. (2022) synthetic route provides 3-benzylquinoxalin-2(1H)-ones in good to excellent yields with simple filtration work-up and broad substituent tolerance [1]. Compared to the more restrictive synthesis of 3-methyl analogs, this route enables rapid analog generation at both the benzyl moiety and the quinoxaline ring, supporting medicinal chemistry campaigns requiring efficient SAR exploration.

Quote Request

Request a Quote for 3-benzyl-1H-quinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.